molecular formula C12H17N5O B6953650 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B6953650
M. Wt: 247.30 g/mol
InChI Key: QSXSVQLOFWSDAK-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrrole ring, and a carboxamide group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide typically involves the formation of the triazole ring followed by its attachment to the pyrrole ring. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions. The resulting triazole is then coupled with a pyrrole derivative through various coupling reactions, such as the Suzuki-Miyaura coupling, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a triazole and pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules .

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-12(2,3)17-10(15-8-16-17)7-14-11(18)9-5-4-6-13-9/h4-6,8,13H,7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXSVQLOFWSDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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